N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide , often abbreviated as MMT , is a synthetic compound with a complex molecular structure. It belongs to the class of benzothiazole derivatives and exhibits intriguing photophysical properties. The compound is of interest due to its potential applications in optoelectronics and analytical tools .
Synthesis Analysis
The synthesis of MMT involves several steps, including the introduction of the sulfamoyl group, benzothiazole ring formation, and subsequent functionalization. While I don’t have specific synthetic protocols for MMT, it’s essential to explore literature sources for detailed synthetic pathways and conditions .
Chemical Reactions Analysis
- Hydrogen Bonding : Solvent effects impact MMT’s excited-state hydrogen bond dynamics. The strength of hydrogen bonds and proton transfers depends on solvent polarity and electronegativity of donor and acceptor atoms .
- Proton Transfer : Excited-state intramolecular proton transfer (ESIPT) reactions occur, influenced by solvent polarity. Increasing solvent polarity inhibits ESIPT .
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrophysiological Activity
One area of research involves the synthesis and evaluation of compounds with potential electrophysiological activities, particularly those acting as class III antiarrhythmic agents. Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, for example, have shown promise in in vitro cardiac models, indicating a potential for the development of new treatments for arrhythmias (Morgan et al., 1990).
Anticancer Activity
Research on benzene sulfonamide derivatives highlights their potential in vitro antitumor activity against certain cancer cell lines, such as HepG2 and MCF-7. This suggests that compounds with benzamide and sulfonamide moieties could play a role in cancer therapy, underscoring the importance of structural modifications to enhance efficacy and selectivity (Fahim & Shalaby, 2019).
Antimicrobial and Antifungal Properties
Another significant application is in the development of antimicrobial and antifungal agents. Studies have demonstrated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those incorporating thiadiazole moieties, exhibit sensitivity against various Gram-positive and Gram-negative bacteria, as well as against Candida albicans. This indicates a potential for the development of new antimicrobial and antifungal treatments (Sych et al., 2019).
Anticonvulsant Agents
Compounds with a sulfonamide moiety, particularly those synthesized from 2-aminothiazole or 2-amino-2-thiazoline, have been evaluated for anticonvulsant activity. Some derivatives have shown protection against picrotoxin-induced convulsion, indicating potential applications in the treatment of epilepsy or other seizure disorders (Farag et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties on steel in acidic environments. This suggests applications in industrial processes and maintenance, where corrosion resistance is critical (Hu et al., 2016).
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPJGGWLMSFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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